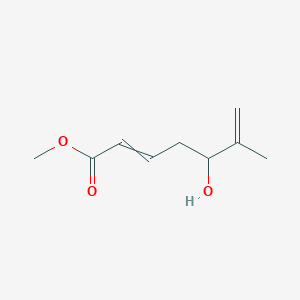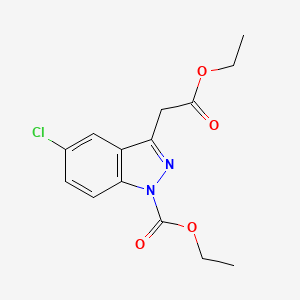
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry. The presence of silicon atoms in the molecular structure imparts unique properties to the compound, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane typically involves the reaction of organosilicon precursors with appropriate organic reagents. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and chromatography helps in obtaining the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups such as halogens or alkyl groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Halogenating agents like chlorine or bromine; reactions may require the presence of a catalyst or specific reaction conditions such as UV light or heat.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Applications De Recherche Scientifique
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings, which have applications in electronics, automotive, and construction industries.
Mécanisme D'action
The mechanism of action of 3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane involves its interaction with specific molecular targets and pathways. The silicon atoms in the compound can form stable bonds with various functional groups, allowing it to participate in diverse chemical reactions. The compound’s unique structure enables it to interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylmethane: A branched alkane with similar structural features but lacks the silicon and oxygen atoms present in 3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane.
Tetraethylsilane: Contains silicon atoms but differs in the overall molecular structure and properties.
Tetraethylgermanium: Similar to tetraethylsilane but with germanium atoms instead of silicon.
Uniqueness
This compound is unique due to the presence of both silicon and oxygen atoms in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
89984-46-3 |
|---|---|
Formule moléculaire |
C19H44O2Si2 |
Poids moléculaire |
360.7 g/mol |
Nom IUPAC |
triethyl(7-triethylsilyloxyheptan-2-yloxy)silane |
InChI |
InChI=1S/C19H44O2Si2/c1-8-22(9-2,10-3)20-18-16-14-15-17-19(7)21-23(11-4,12-5)13-6/h19H,8-18H2,1-7H3 |
Clé InChI |
ZAWFXLWKHKPXIA-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCCCCCC(C)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

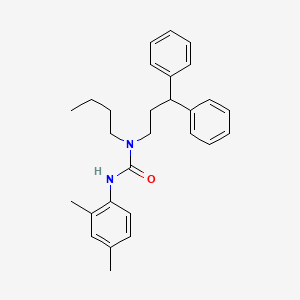
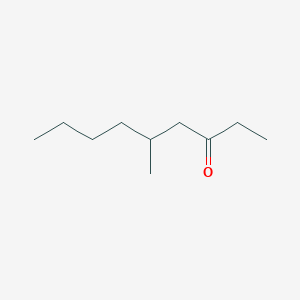
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
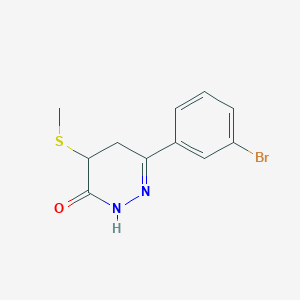
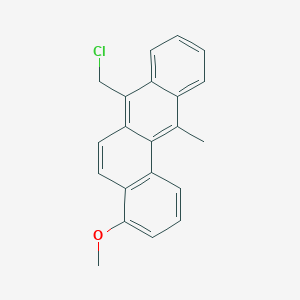
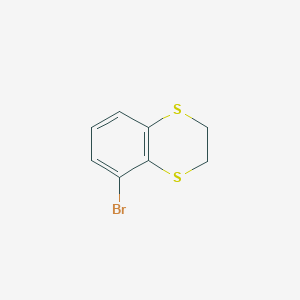
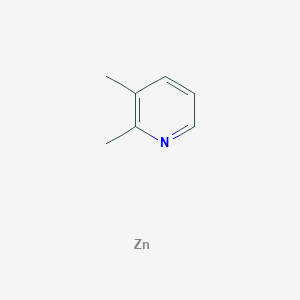
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
